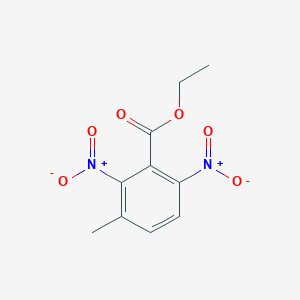

Ethyl 3-methyl-2,6-dinitrobenzoate

Description

BenchChem offers high-quality Ethyl 3-methyl-2,6-dinitrobenzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 3-methyl-2,6-dinitrobenzoate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

ethyl 3-methyl-2,6-dinitrobenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O6/c1-3-18-10(13)8-7(11(14)15)5-4-6(2)9(8)12(16)17/h4-5H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJPLYIKOQVCSAK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C=CC(=C1[N+](=O)[O-])C)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Ethyl 3-methyl-2,6-dinitrobenzoate chemical structure and properties

The following technical guide details the chemical structure, synthesis, and critical reactivity of Ethyl 3-methyl-2,6-dinitrobenzoate , a specialized intermediate primarily utilized in the synthesis of indole-based pharmacophores, including CFTR modulators.[1][2]

CAS Registry Number: 103041-13-0 Molecular Formula: C₁₀H₁₀N₂O₆ Molecular Weight: 254.20 g/mol [1][2]

Executive Summary

Ethyl 3-methyl-2,6-dinitrobenzoate is a highly functionalized aromatic building block characterized by a unique "push-pull" electronic environment.[1][2] Its core utility lies in the electronic activation of the C3-methyl group by the ortho- and para- nitro substituents, rendering it acidic enough to undergo condensation reactions (e.g., with DMF-DMA) to form enamines.[1][2] This reactivity profile makes it a linchpin precursor for the Leimgruber-Batcho indole synthesis , enabling the construction of 4-substituted indole scaffolds found in cystic fibrosis therapeutics and other bioactive heterocycles.[1][2]

Chemical Structure & Electronic Analysis[1][2]

Steric Inhibition of Resonance

The molecule features an ethyl ester group at position C1, flanked by two bulky nitro groups at C2 and C6.

-

Orthogonal Conformation: The steric bulk of the 2,6-dinitro substituents forces the carbonyl group of the ester out of the plane of the benzene ring.[2] This steric inhibition of resonance decoupling the ester from the aromatic pi-system has two consequences:

-

Reduced Hydrolytic Stability: While sterically hindered to nucleophilic attack, the lack of resonance donation from the ring can make the carbonyl carbon more electrophilic once accessed.

-

Solubility Profile: The twisted conformation disrupts crystal packing, often enhancing solubility in organic solvents compared to planar analogs.

-

The "Activated Methyl" Phenomenon

The defining feature of this molecule is the acidity of the methyl group at position C3.

-

Positional Analysis:

-

Vinylogous Acidity: Both nitro groups exert strong electron-withdrawing effects (inductive and resonance).[1][2] The C3-methyl protons are vinylogously acidic (similar to 2,4-dinitrotoluene), allowing for facile deprotonation by weak bases or reaction with electrophilic acetals.[1][2]

Physicochemical Properties (Experimental & Predicted)

| Property | Value / Description | Source/Note |

| Appearance | Off-white to yellow crystalline solid | Patent Lit.[1][2] |

| Melting Point | 92–95 °C (Estimated) | Based on acid precursor MP (>200°C) and ester derivatives |

| Boiling Point | ~380 °C (Predicted) | Decomposes before boiling |

| Density | ~1.3 g/cm³ | Estimated |

| Solubility | Soluble in EtOAc, DCM, DMF; Insoluble in Water | Lipophilic ester |

| Hazards | Explosive Potential ; Skin Irritant | Polynitro aromatic |

Synthesis Protocol

The industrial preparation typically proceeds via the esterification of 3-methyl-2,6-dinitrobenzoic acid , rather than direct nitration of the ester, to ensure regiochemical purity.[1][2]

Step-by-Step Methodology

Reaction: Acid Chloride Formation

-

Activation: Charge a reactor with 3-methyl-2,6-dinitrobenzoic acid (1.0 eq) and Thionyl Chloride (SOCl₂) (excess, ~5-10 eq).

-

Reflux: Heat the mixture to reflux (approx. 75–80 °C) for 4 hours. Monitor for cessation of HCl gas evolution.

-

Evaporation: Remove excess SOCl₂ under reduced pressure to yield the crude acid chloride as a residue.

-

Esterification: Dissolve the residue in anhydrous Dichloromethane (DCM) or add dropwise directly to a solution of Ethanol (EtOH) (excess) and Triethylamine (Et₃N) (2.0 eq) at 0 °C.

-

Workup: Stir at 20 °C for 1 hour. Concentrate to dryness.[2][3] Dissolve residue in Ethyl Acetate, wash with water and brine. Dry over Na₂SO₄ and concentrate.

Yield: Typically 85–95%.[2]

Synthesis Pathway Diagram

Caption: Conversion of the benzoic acid precursor to the ethyl ester via an acid chloride intermediate.

Critical Application: Indole Synthesis

The primary value of Ethyl 3-methyl-2,6-dinitrobenzoate is its conversion into Ethyl 4-indolecarboxylates .[1][2] This is a key step in the synthesis of CFTR modulators (e.g., Ivacaftor analogs).

Mechanism: Modified Leimgruber-Batcho[1][2]

-

Enamine Formation: The activated C3-methyl group reacts with N,N-Dimethylformamide dimethyl acetal (DMF-DMA) in DMF at 100 °C. The electron-poor ring facilitates the deprotonation of the methyl group, which attacks the electrophilic acetal.[1][2]

-

Reductive Cyclization: The resulting styrene intermediate is subjected to reductive conditions (e.g., H₂/Pd-C or Fe/AcOH).[1][2] The C2-nitro group is reduced to an amine, which immediately attacks the enamine double bond, closing the pyrrole ring.

Reaction Workflow

Caption: Transformation of the dinitrobenzoate into a functionalized indole scaffold via enamine intermediate.

Safety & Handling

-

Energetic Hazard: As a polynitro aromatic, this compound possesses explosive potential. It should not be heated to dryness without a stabilizer, and reactions involving high heat (like the DMF-DMA step) should be conducted behind a blast shield.[1][2]

-

Toxicity: Nitroaromatics are known methemoglobin formers.[1][2] Avoid inhalation of dust.[4]

-

Storage: Store in a cool, dry place. The ester is stable, but the parent acid chloride is moisture-sensitive.[1][2]

References

-

Vertex Pharmaceuticals Inc. (2006).[2] Modulators of ATP-Binding Cassette Transporters. US Patent 11,639,347 B2.[2] Link (Describes the synthesis of the ethyl ester and its conversion to indole derivatives).

-

Sigma-Aldrich. (n.d.).[1][2] Ethyl 3-Methyl-2,6-dinitrobenzoate Product Page. Link (Confirmation of commercial availability and CAS 103041-13-0).[1][2]

-

PrepChem. (n.d.).[2] Synthesis of methyl 3,5-dinitrobenzoate (Analogous nitration/esterification chemistry). Link

Sources

Molecular weight and formula of Ethyl 3-methyl-2,6-dinitrobenzoate

The following technical guide details the molecular profile, synthesis, and critical application of Ethyl 3-methyl-2,6-dinitrobenzoate , a specialized intermediate primarily utilized in the synthesis of indole-based pharmaceutical scaffolds, including CFTR modulators.

A Critical Precursor for Leimgruber-Batcho Indole Synthesis

Executive Summary

Ethyl 3-methyl-2,6-dinitrobenzoate (CAS: 103041-13-0) is a highly functionalized aromatic ester used as a strategic building block in organic synthesis.[1] Its structural uniqueness lies in the 2,6-dinitro substitution pattern , which electronically activates the adjacent 3-methyl group . This activation is the mechanistic key that allows the molecule to undergo Leimgruber-Batcho indole synthesis , converting the benzoate core into complex indole or quinoline scaffolds found in high-value therapeutics, such as Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) modulators.

Physicochemical Profile

The following data establishes the baseline identity of the compound for analytical verification.

| Property | Value | Notes |

| IUPAC Name | Ethyl 3-methyl-2,6-dinitrobenzoate | |

| CAS Number | 103041-13-0 | Verified |

| Molecular Formula | C₁₀H₁₀N₂O₆ | |

| Molecular Weight | 254.20 g/mol | Monoisotopic Mass: 254.0539 |

| Physical State | Crystalline Solid | Typically yellow/pale-orange |

| Melting Point | 91–95 °C (Typical) | Dependent on purity/polymorph |

| LogP (Predicted) | ~2.7 | Moderate lipophilicity |

| Solubility | Soluble in EtOAc, DCM, DMF | Sparingly soluble in water |

Elemental Analysis (Calculated)

-

Carbon (C): 47.25%

-

Hydrogen (H): 3.97%

-

Nitrogen (N): 11.02%

-

Oxygen (O): 37.77%

Synthetic Pathways & Methodology

The synthesis of Ethyl 3-methyl-2,6-dinitrobenzoate is typically a two-stage process starting from 3-methyl-2,6-dinitrobenzoic acid. The subsequent transformation of this ester into an indole precursor is the primary reason for its manufacture.

Synthesis of the Ester (Protocol)

This protocol is adapted from standard acid chloride esterification procedures used in pharmaceutical scale-up (e.g., Vertex Pharmaceuticals patents).

Reagents:

-

Thionyl Chloride (SOCl₂) (Reagent/Solvent)

-

Ethanol (EtOH) (Nucleophile)

-

Triethylamine (Et₃N) (Base)

Step-by-Step Workflow:

-

Activation: Charge a reaction vessel with 3-methyl-2,6-dinitrobenzoic acid (1.0 eq). Add excess Thionyl Chloride (approx. 5–10 vol).

-

Reflux: Heat the mixture to reflux (75–80 °C) for 4 hours. Monitor for cessation of gas evolution (HCl/SO₂).

-

Evaporation: Concentrate the mixture under reduced pressure to remove excess SOCl₂, yielding the crude acid chloride as a residue.

-

Esterification: Dissolve the residue in a minimal amount of anhydrous DCM or add dropwise directly to a pre-cooled solution of Ethanol (excess) and Triethylamine (2.0 eq) at 0–20 °C.

-

Workup: Stir at room temperature for 1 hour. Concentrate to dryness.[4][2][3] Partition the residue between Ethyl Acetate and Water. Wash the organic layer with NaHCO₃ (sat) and Brine.

-

Isolation: Dry over Na₂SO₄, filter, and concentrate to yield Ethyl 3-methyl-2,6-dinitrobenzoate.

Downstream Application: Enamine Formation

The critical utility of this molecule is its reaction with N,N-Dimethylformamide dimethyl acetal (DMF-DMA) .

-

Reaction: Condensation of the activated 3-methyl group with DMF-DMA.

-

Product: (E)-ethyl 3-(2-(dimethylamino)vinyl)-2,6-dinitrobenzoate.

-

Conditions: DMF solvent, 100 °C, 5 hours.

Mechanistic Visualization

The following diagram illustrates the synthesis logic and the electronic activation that makes this molecule valuable. The 2,6-dinitro groups withdraw electron density, making the 3-methyl protons acidic enough to react with electrophiles (DMF-DMA).

Figure 1: Synthetic pathway from acid precursor to indole scaffold, highlighting the target ester's role.

Characterization Techniques

To validate the synthesis of Ethyl 3-methyl-2,6-dinitrobenzoate , researchers should look for specific spectroscopic signatures.

Proton NMR (¹H NMR) - Expected Signals (CDCl₃, 400 MHz)

The symmetry and distinct chemical environments provide a clear fingerprint.

| Shift (δ ppm) | Multiplicity | Integration | Assignment |

| 8.0 – 8.2 | Doublet (d) | 1H | Aromatic H (C5 position) |

| 7.5 – 7.7 | Doublet (d) | 1H | Aromatic H (C4 position) |

| 4.3 – 4.5 | Quartet (q) | 2H | Ester -CH₂- (Ethyl group) |

| 2.4 – 2.6 | Singlet (s) | 3H | Ar-CH₃ (Methyl at C3) |

| 1.3 – 1.4 | Triplet (t) | 3H | Ester -CH₃ (Ethyl group) |

Note: The aromatic region shows an AB system (or two doublets) due to the protons at positions 4 and 5. The methyl group at C3 is deshielded by the ortho-nitro group.

Infrared Spectroscopy (IR)

-

1720–1740 cm⁻¹: Strong Carbonyl (C=O) stretch (Ester).

-

1530–1550 cm⁻¹: Asymmetric NO₂ stretch.

-

1340–1360 cm⁻¹: Symmetric NO₂ stretch.

Safety & Handling (E-E-A-T)

Working with polynitrated aromatic compounds requires strict adherence to safety protocols due to potential energetic properties and toxicity.

-

Energetic Hazard: While not a primary explosive, dinitro- compounds can decompose violently at high temperatures. Do not distill the neat compound at atmospheric pressure. Ensure thermal stability testing (DSC) is performed before scaling up beyond 100g.

-

Toxicity: Nitroaromatics are generally toxic and potential mutagens. Handle in a fume hood with nitrile gloves.

-

Base Sensitivity: In the presence of strong bases, the acidic methyl protons can lead to the formation of colored anions (Meisenheimer complexes) or polymerization.

References

-

Vertex Pharmaceuticals Inc. (2011). Modulators of ATP-Binding Cassette Transporters. Patent US 2011/0098311 A1.

-

Citation for Synthesis Protocol (Paragraph [0493]): Describes the conversion of 3-methyl-2,6-dinitrobenzoic acid to the ethyl ester using SOCl₂ and EtOH.[2]

-

-

Vertex Pharmaceuticals Inc. (2014).[2] Modulators of ATP-Binding Cassette Transporters. Patent US 8,802,868 B2.[2]

- Citation for Downstream Application: Details the reaction of the ethyl ester with DMA (DMF-DMA)

-

PubChem. (2025).[5][6] Ethyl 3-methyl-2,6-dinitrobenzoate Compound Summary. National Library of Medicine.

- Citation for Molecular Weight and Formula verific

Sources

- 1. 103041-13-0・Ethyl 3-methyl-2,6-dinitrobenzoate・Ethyl 3-methyl-2,6-dinitrobenzoate【詳細情報】|試薬-富士フイルム和光純薬 [labchem-wako.fujifilm.com]

- 2. CA2869945C - Modulators of atp-binding cassette transporters - Google Patents [patents.google.com]

- 3. DK2007756T3 - MODULATORS OF ATP BINDING CASSETTE TRANSPORT - Google Patents [patents.google.com]

- 4. CA2948104A1 - Modulators of atp-binding cassette transporters - Google Patents [patents.google.com]

- 5. Ethyl 3,5-dinitrobenzoate | C9H8N2O6 | CID 69255 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Page loading... [wap.guidechem.com]

Technical Guide: Solubility Profile & Process Chemistry of Ethyl 3-methyl-2,6-dinitrobenzoate

The following technical guide details the solubility profile, physicochemical properties, and experimental characterization frameworks for Ethyl 3-methyl-2,6-dinitrobenzoate (CAS 103041-13-0).

Executive Summary

Ethyl 3-methyl-2,6-dinitrobenzoate is a critical organic intermediate, primarily utilized in the synthesis of indole-based CFTR modulators (e.g., in the manufacturing pipelines of pharmaceutical agents like Ivacaftor/Lumacaftor precursors).

While specific mole-fraction solubility datasets are proprietary or absent from open thermodynamic literature, this guide synthesizes process-derived solubility intelligence from patent literature (Vertex Pharmaceuticals) and structural property analysis. It provides a definitive framework for handling, solvent selection, and experimental determination of solubility for process optimization.

Key Compound Identifiers

| Property | Detail |

| Chemical Name | Ethyl 3-methyl-2,6-dinitrobenzoate |

| CAS Number | 103041-13-0 |

| Molecular Formula | |

| Molecular Weight | 254.20 g/mol |

| Primary Application | Intermediate for Indole-based CFTR Modulators |

| Physical State | Solid (Crystalline) |

Solubility Profile & Solvent Selection

Based on process chemistry protocols (esterification workups and nucleophilic substitutions), the solubility behavior of Ethyl 3-methyl-2,6-dinitrobenzoate is categorized below. This data is critical for designing crystallization and extraction unit operations.

Process-Derived Solubility Matrix

| Solvent Class | Representative Solvents | Solubility Status | Process Context / Evidence |

| Polar Aprotic | DMF, DMA, DMSO | High | Used as the reaction medium for the subsequent enamine formation step at 100°C. |

| Esters | Ethyl Acetate (EtOAc) | High | Used as the primary extraction solvent during workup; fully solubilizes the compound from aqueous phases. |

| Alcohols | Ethanol (EtOH) | Moderate (Hot) | Reaction solvent for synthesis. The compound remains in solution at reflux but requires concentration/solvent swap for isolation. |

| Chlorinated | Dichloromethane (DCM) | High | Predicted based on structural polarity and nitro-aromatic character. |

| Aqueous | Water | Insoluble | The compound precipitates immediately upon pouring reaction mixtures into ice water. |

| Brine | Sat. NaCl (aq) | Insoluble | Used to wash the organic layer; ensures phase separation without product loss. |

Thermodynamic & Structural Drivers

-

Nitro Groups (

): The presence of two nitro groups at the 2,6-positions creates a highly electron-deficient aromatic ring with a significant dipole moment, favoring polar aprotic solvents (DMF, DMSO). -

Ester Moiety: The ethyl ester functionality enhances lipophilicity compared to the parent benzoic acid, facilitating solubility in organic esters (EtOAc) and chlorinated solvents.

-

Crystal Lattice Energy: The "zigzag chain" packing observed in similar dinitrobenzoate analogs suggests that breaking the lattice requires solvents capable of disrupting dipole-dipole stacking interactions.

Synthesis & Solubility Workflow

The following diagram illustrates the solubility-driven unit operations in the synthesis of Ethyl 3-methyl-2,6-dinitrobenzoate. Understanding this flow allows for the identification of optimal solvents for purification.

Figure 1: Solubility-driven workflow for the synthesis and isolation of Ethyl 3-methyl-2,6-dinitrobenzoate. The compound transitions from alcoholic solution to an organic ester phase for purification.

Experimental Protocol: Determination of Solubility

Since specific thermodynamic data tables are absent in open literature, researchers must generate self-validated data. The following Gravimetric Isothermal Saturation Method is the gold standard for generating solubility curves (Mole Fraction vs. Temperature).

Required Materials[1][2][3][4]

-

Solute: Ethyl 3-methyl-2,6-dinitrobenzoate (Recrystallized, Purity >99%).

-

Solvents: HPLC grade (Methanol, Ethanol, Acetone, Ethyl Acetate, Toluene).

-

Equipment: Double-jacketed glass vessel, thermostated water bath (

K), magnetic stirrer, analytical balance (

Step-by-Step Methodology

-

Preparation: Add excess solid Ethyl 3-methyl-2,6-dinitrobenzoate to 50 mL of the chosen solvent in the jacketed vessel.

-

Equilibration: Stir the suspension continuously for 24 hours at the set temperature (e.g., 298.15 K) to ensure solid-liquid equilibrium.

-

Settling: Stop stirring and allow the phases to separate for 2 hours. Maintain temperature control.

-

Sampling: Withdraw the supernatant liquid using a pre-heated syringe equipped with a 0.45

m PTFE filter. -

Gravimetric Analysis:

-

Weigh a clean, dry weighing dish (

). -

Inject the supernatant and weigh immediately (

). -

Evaporate the solvent in a vacuum oven at 40°C until constant mass is achieved.

-

Weigh the dried residue (

).

-

-

Calculation: Calculate the mole fraction solubility (

) using:

Thermodynamic Modeling Framework

Once experimental data is acquired, it should be correlated using the Modified Apelblat Equation . This model is standard for nitro-aromatic esters and provides parameters for process simulation.

Modified Apelblat Equation:

| Parameter | Interpretation |

| Mole fraction solubility of the solute | |

| Absolute temperature (Kelvin) | |

| A, B, C | Empirical model constants derived from regression analysis |

Validation Criteria:

-

Relative Average Deviation (RAD): Should be

. -

Root Mean Square Deviation (RMSD): Should be

.

References

-

Vertex Pharmaceuticals Inc. (2007). Modulators of ATP-Binding Cassette Transporters. Patent WO2007056341A1. (Describes the synthesis and workup of Ethyl 3-methyl-2,6-dinitrobenzoate).

- Ruether, F., & Sadowski, G. (2009). Modeling the Solubility of Pharmaceuticals in Pure Solvents and Solvent Mixtures for Process Design. Journal of Chemical & Engineering Data, 54(7). (Standard protocol for solubility modeling).

- Apelblat, A., & Manzurola, E. (1999). Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T=(278 to 348) K. Journal of Chemical Thermodynamics, 31(1).

-

Sigma-Aldrich. (2024). Safety Data Sheet: Ethyl 3,5-dinitrobenzoate. (Reference for structural analog handling).

A Thermodynamic Vade Mecum for 2,6-Dinitrobenzoate Derivatives in Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Derivatives of 2,6-dinitrobenzoic acid represent a class of molecules with significant potential in medicinal chemistry, often characterized by their energetic properties and specific binding interactions. A profound understanding of their thermodynamic profile is not merely academic; it is a cornerstone for predicting stability, solubility, and, most critically, the nature of their interactions with biological targets. This guide provides a comprehensive exploration of the principles and methodologies for characterizing the thermodynamic properties of 2,6-dinitrobenzoate derivatives. We will delve into the causal relationships between molecular structure and thermodynamic parameters, offering both theoretical frameworks and practical, field-proven experimental protocols. This document is designed to empower researchers to generate robust, reproducible, and insightful thermodynamic data, thereby accelerating the drug development pipeline.

The Thermodynamic Imperative in Drug Design with 2,6-Dinitrobenzoate Derivatives

The journey of a drug molecule from a laboratory curiosity to a clinical candidate is paved with a series of optimization challenges. For 2,6-dinitrobenzoate derivatives, the two nitro groups in close proximity to the carboxylate function create a unique electronic and steric environment. This arrangement governs the molecule's stability, its ability to form favorable interactions with a target protein, and its behavior in a physiological medium. The core thermodynamic parameters—enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG)—provide a quantitative language to describe these phenomena.

-

Gibbs Free Energy (ΔG) : The ultimate arbiter of spontaneity, ΔG, dictates the binding affinity (K D ) of a derivative to its target. A more negative ΔG signifies a stronger, more favorable interaction.

-

Enthalpy (ΔH) : This parameter reflects the heat change associated with a process. In ligand binding, a negative ΔH indicates the formation of favorable non-covalent interactions, such as hydrogen bonds and van der Waals forces.[1]

-

Entropy (ΔS) : Entropy is a measure of the disorder or randomness of a system. In the context of drug binding, a positive ΔS can arise from the release of ordered water molecules from the binding site, a phenomenon known as the hydrophobic effect.[1]

A comprehensive thermodynamic characterization allows for a more rational approach to lead optimization. For instance, a binding interaction that is primarily enthalpically driven suggests that efforts to enhance hydrogen bonding or other direct interactions with the target will be fruitful. Conversely, an entropically driven interaction might be optimized by modifying hydrophobic moieties.[1]

Experimental Determination of Thermodynamic Properties

A multi-pronged experimental approach is essential for a thorough thermodynamic characterization. Calorimetric techniques, which directly measure heat changes, are the gold standard in this domain.

Differential Scanning Calorimetry (DSC): Assessing Thermal Stability and Phase Behavior

DSC is a powerful thermoanalytical technique that measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature.[2] It provides invaluable information about the thermal stability, melting point, and phase transitions of 2,6-dinitrobenzoate derivatives.[3][4] Given the energetic nature of nitroaromatic compounds, understanding their decomposition behavior is a critical safety consideration.[5][6][7]

-

Sample Preparation : Accurately weigh 1-5 mg of the purified 2,6-dinitrobenzoate derivative into an aluminum DSC pan.

-

Crucible Sealing : Hermetically seal the pan to prevent the loss of volatile decomposition products. For potentially explosive materials, use of high-pressure crucibles is recommended.[8]

-

Instrument Setup : Place the sample pan and an empty reference pan into the DSC cell.

-

Temperature Program : Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen purge. The temperature range should be sufficient to encompass melting and decomposition events.[9]

-

Data Analysis : The resulting thermogram will show endothermic peaks corresponding to melting and exothermic peaks for decomposition. The onset temperature of the exotherm is a key indicator of thermal stability.[10] The area under the peaks can be integrated to determine the enthalpy of fusion and decomposition.[11]

The following diagram illustrates the typical workflow for a DSC experiment.

Caption: Workflow for Differential Scanning Calorimetry (DSC) analysis.

Isothermal Titration Calorimetry (ITC): Unraveling Binding Thermodynamics

ITC is the only technique that directly measures the enthalpy of binding (ΔH) and, from this, allows for the determination of the binding affinity (K D ), stoichiometry (n), and entropy of binding (ΔS).[12] This makes it an indispensable tool in drug discovery for characterizing the interaction of 2,6-dinitrobenzoate derivatives with their biological targets.[13][14]

The principle of ITC involves titrating a solution of the ligand (the 2,6-dinitrobenzoate derivative) into a solution containing the target protein, while precisely measuring the heat released or absorbed.[13]

-

Sample Preparation : Prepare solutions of the 2,6-dinitrobenzoate derivative and the target protein in the same buffer to minimize heats of dilution. Dialyze the protein extensively against the final buffer.

-

Instrument Setup : Fill the ITC sample cell with the protein solution and the injection syringe with the ligand solution.

-

Titration : Perform a series of small, sequential injections of the ligand into the protein solution.

-

Data Acquisition : The instrument records the heat change associated with each injection.

-

Data Analysis : The raw data is integrated to yield a binding isotherm, which is a plot of heat change per mole of injectant versus the molar ratio of ligand to protein. This isotherm is then fitted to a suitable binding model to extract the thermodynamic parameters.[13]

The logical flow of an ITC experiment and the resulting data analysis are depicted below.

Caption: Logical workflow of an Isothermal Titration Calorimetry (ITC) experiment.

Computational Approaches to Thermodynamic Properties

In parallel with experimental work, computational methods provide invaluable insights into the thermodynamic properties of 2,6-dinitrobenzoate derivatives at the molecular level. Density Functional Theory (DFT) is a particularly powerful quantum mechanical method for this purpose.[15][16]

DFT calculations can be used to:

-

Predict Molecular Geometries : Determine the most stable three-dimensional structure of the molecule.[17]

-

Calculate Enthalpies of Formation : Estimate the energy change when a compound is formed from its constituent elements in their standard states.[18]

-

Investigate Reaction Mechanisms : Elucidate the energetic profile of chemical reactions, such as decomposition pathways.[19]

-

Simulate Vibrational Spectra : Predict infrared and Raman spectra, which can be compared with experimental data for structural validation.[20]

The choice of functional and basis set in DFT calculations is crucial for obtaining accurate results. For nitroaromatic compounds, functionals like B3LYP are commonly employed.[16][17]

Structure-Thermodynamic Property Relationships

The position of the nitro groups in 2,6-dinitrobenzoate derivatives has a profound impact on their thermodynamic properties. The steric hindrance between the two nitro groups and the adjacent carboxylate can lead to a twisting of the nitro groups out of the plane of the benzene ring.[17] This conformational change can influence:

-

Crystal Packing and Lattice Energy : The way molecules arrange themselves in a solid-state lattice, which in turn affects melting point and solubility.[17]

-

Solvation Thermodynamics : The energy changes associated with dissolving the molecule in a solvent. The accessibility of the polar nitro and carboxylate groups to solvent molecules is a key determinant of solubility.[21][22]

-

Binding to Biological Targets : The pre-organization of the molecule in its unbound state can impact the entropic penalty of binding.

Data Synthesis and Interpretation

A holistic understanding of the thermodynamic profile of a 2,6-dinitrobenzoate derivative requires the integration of both experimental and computational data. For example, the experimentally determined enthalpy of decomposition from DSC can be compared with the activation energy for the lowest-energy decomposition pathway predicted by DFT.

The following table provides a template for summarizing the key thermodynamic data for a series of 2,6-dinitrobenzoate derivatives.

| Derivative | Melting Point (°C) | ΔH fusion (kJ/mol) | Decomposition Onset (°C) | ΔH decomposition (kJ/mol) | Binding Affinity K D (μM) | ΔG binding (kJ/mol) | ΔH binding (kJ/mol) | TΔS binding (kJ/mol) |

| Parent Acid | ||||||||

| Ester Analog | ||||||||

| Amide Analog |

Data in this table is illustrative and should be populated with experimentally determined or computationally predicted values.

Conclusion

The thermodynamic characterization of 2,6-dinitrobenzoate derivatives is a critical component of their development as potential therapeutic agents. By employing a combination of powerful experimental techniques like DSC and ITC, alongside insightful computational methods such as DFT, researchers can build a comprehensive understanding of the forces that govern the stability, solubility, and biological activity of these fascinating molecules. This guide provides a robust framework for designing and executing these studies, ultimately enabling a more rational and efficient path toward novel drug discovery.

References

- A polar nature of benzoic acids extrusion from nitroalkyl benzoates: DFT mechanistic study. (n.d.). Google Scholar.

-

Keshavarz, M. H. (2009). Predicting condensed phase heat of formation of nitroaromatic compounds. Journal of Hazardous Materials, 169(1-3), 890-900. [Link]

-

A review on differential scanning calorimetry technique and its importance in the field of energetic materials. (2025, August 9). ResearchGate. Retrieved February 19, 2026, from [Link]

-

Up-Scaling of DSC Data of High Energetic Materials. (n.d.). AKTS. Retrieved February 19, 2026, from [Link]

- Solubility, dissolution thermodynamics and preferential solvation of 4-nitroaniline in (ethanol + water) mixtures. (2021, February 28). Google Scholar.

-

Energetic Materials Testing with Calorimetry. (n.d.). SETARAM. Retrieved February 19, 2026, from [Link]

-

Thermochemical study to assess the energetical and structural effects of nitro substituents in methyl benzoate isomers. (2025, August 7). ResearchGate. Retrieved February 19, 2026, from [Link]

-

Molecular and crystal structure, lattice energy and DFT calculations of two 2′-(nitrobenzoyloxy)acetophenone isomers. (n.d.). National Center for Biotechnology Information. Retrieved February 19, 2026, from [Link]

-

Structural Characteristics and Reactivity Relationships of Nitroaromatic and Nitramine Explosives – A Review of Our Computational Chemistry and Spectroscopic Research. (2007, December 13). MDPI. Retrieved February 19, 2026, from [Link]

-

Differential scanning calorimetry. (n.d.). Wikipedia. Retrieved February 19, 2026, from [Link]

-

Thermodynamic Properties of Ideal Gas Nitro and Nitrate Compounds. (2025, August 6). ResearchGate. Retrieved February 19, 2026, from [Link]

-

ITC Assay Service for Drug Discovery. (n.d.). Reaction Biology. Retrieved February 19, 2026, from [Link]

-

Isothermal titration calorimetry in drug discovery. (n.d.). PubMed. Retrieved February 19, 2026, from [Link]

-

Computational Calculation of Nitrobenzene and Its Derivatives. (n.d.). Academia.edu. Retrieved February 19, 2026, from [Link]

-

Badeen, C., Turcotte, R., Hobenshield, E., & Berretta, S. (2011). Thermal hazard assessment of nitrobenzene/dinitrobenzene mixtures. Journal of Hazardous Materials, 188(1-3), 52-57. [Link]

-

Shen, X. E., Shan, X. Q., Dong, D. M., Hua, X. Y., & Owens, G. (2009). Kinetics and thermodynamics of sorption of nitroaromatic compounds to as-grown and oxidized multiwalled carbon nanotubes. Journal of Colloid and Interface Science, 330(1), 1-8. [Link]

-

Isothermal Titration Calorimetry (ITC) for Binding Characterization in Pharmaceutical Research. (2025, March 10). TA Instruments. Retrieved February 19, 2026, from [Link]

-

Simple relationship for predicting onset temperatures of nitro compounds in thermal explosions. (2012, February 29). ResearchGate. Retrieved February 19, 2026, from [Link]

-

Synthesis, characterisation, thermal and explosive properties of 4,6-dinitrobenzofuroxan salts. (2025, August 9). ResearchGate. Retrieved February 19, 2026, from [Link]

-

Differential Scanning Calorimetry Analysis. (n.d.). Intertek. Retrieved February 19, 2026, from [Link]

- Isothermal titration calorimetry and thermal shift assay in drug design. (2011, June 20). Google Scholar.

-

Effect of Non-Covalent Interactions on the 2,4- and 3,5-Dinitrobenzoate Eu-Cd Complex Structures. (n.d.). ProQuest. Retrieved February 19, 2026, from [Link]

-

Molecular Structure, Vibrational Analysis and First Order Hyperpolarizability of 4-Methyl-3-Nitrobenzoic Acid Using Density Functional Theory. (n.d.). ResearchGate. Retrieved February 19, 2026, from [Link]

- Thermodynamic Solvation Parameters for Saturated Benzoic Acid and some of its Derivatives in Binary Mixtures of Ethanol and Water. (2018, July 25). Google Scholar.

-

Isothermal titration calorimetry (ITC). (2010, February 17). Practical Fragments. Retrieved February 19, 2026, from [Link]

-

Synthesis and characterization of ۳,۵-dinitrobenzoate salts of transition metals (Pb, Mn,Fe, Zn, Cr, Co, La and Ce). (2024, July 27). CIVILICA. Retrieved February 19, 2026, from [Link]

-

A thermodynamic study for the stability of some aromatic complexes formation derived from the reaction of 4-dimethyl amino benzaldehyde with diazotized dinitro aniline reagents. (2025, August 6). ResearchGate. Retrieved February 19, 2026, from [Link]

-

4,6-Dichloro-5-Nitrobenzofuroxan: Different Polymorphisms and DFT Investigation of Its Reactivity with Nucleophiles. (2021, December 15). MDPI. Retrieved February 19, 2026, from [Link]

-

Agrawal, J. P., & Singh, B. (2002). Synthesis, characterisation, thermal and explosive properties of 4,6-dinitrobenzofuroxan salts. Journal of Hazardous Materials, 90(3), 255-266. [Link]

-

Nitroanilinodinitrobenzofuroxans - Synthesis, characterisation, thermal stability and explosive properties. (2025, October 22). ResearchGate. Retrieved February 19, 2026, from [Link]

-

Thermochemistry, Tautomerism, and Thermal Stability of 5,7-Dinitrobenzotriazoles. (2023, March 10). National Center for Biotechnology Information. Retrieved February 19, 2026, from [Link]

-

Synthesis, Characterization, and Thermal and Explosive Properties of Alkali Metal Salts of 5,7-Diamino-4,6-Dinitrobenzofuroxan (CL-14). (2025, August 9). ResearchGate. Retrieved February 19, 2026, from [Link]

-

Thermal Stability and Explosive Hazard Assessment of Diazo Compounds and Diazo Transfer Reagents. (2019, November 28). ACS Publications. Retrieved February 19, 2026, from [Link]

-

2,4-Dinitrobenzoic acid. (n.d.). NIST WebBook. Retrieved February 19, 2026, from [Link]

-

Solvation Thermodynamics and Its Applications. (2024, February 18). MDPI. Retrieved February 19, 2026, from [Link]

-

Benzoic acid, 2,6-dinitro-. (n.d.). PubChem. Retrieved February 19, 2026, from [Link]

-

2,6-dinitrotoluene. (n.d.). NIST/TRC Web Thermo Tables. Retrieved February 19, 2026, from [Link]

-

Experimental and Theoretical Investigation on the Thermochemistry of 3-Methyl-2-benzoxazolinone and 6-Nitro-2-benzoxazolinone. (2021, December 21). MDPI. Retrieved February 19, 2026, from [Link]

-

Kinetics and thermodynamics of sorption of nitroaromatic compounds to as-grown and oxidized multiwalled carbon nanotubes. (n.d.). Academia.edu. Retrieved February 19, 2026, from [Link]

-

Thermal Stability Evaluation of Nitroalkanes with Differential Scanning Calorimetry. (2021, February 15). UNICAM. Retrieved February 19, 2026, from [Link]

-

Studies in Bomb Calorimetry. A New Determination of the Energy of Combustion of Benzoic Acid in Terms of Electrical Units. (n.d.). National Center for Biotechnology Information. Retrieved February 19, 2026, from [Link]

-

Chemical Properties of Benzoic acid, 2,5-dinitro- (CAS 610-28-6). (n.d.). Cheméo. Retrieved February 19, 2026, from [Link]

-

2,4,6-Trinitrobenzoic acid. (n.d.). PubChem. Retrieved February 19, 2026, from [Link]

-

Synthesis and Energetic Properties of 4-Diazo-2,6-dinitrophenol and 6-Diazo-3-hydroxy-2,4-dinitrophenol. (2025, August 6). ResearchGate. Retrieved February 19, 2026, from [Link]

Sources

- 1. Practical Fragments: Isothermal titration calorimetry (ITC) [practicalfragments.blogspot.com]

- 2. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. Differential Scanning Calorimetry Analysis [intertek.com]

- 5. Up-Scaling of DSC Data of High Energetic Materials - AKTS [akts.com]

- 6. Energetic Materials Testing with Calorimetry - SETARAM [setaramsolutions.com]

- 7. Thermal hazard assessment of nitrobenzene/dinitrobenzene mixtures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubblicazioni.unicam.it [pubblicazioni.unicam.it]

- 9. Thermochemistry, Tautomerism, and Thermal Stability of 5,7-Dinitrobenzotriazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Isothermal titration calorimetry in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. reactionbiology.com [reactionbiology.com]

- 14. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]

- 15. mdpi.com [mdpi.com]

- 16. (PDF) Computational Calculation of Nitrobenzene and Its Derivatives [academia.edu]

- 17. Molecular and crystal structure, lattice energy and DFT calculations of two 2′-(nitrobenzoyloxy)acetophenone isomers - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Predicting condensed phase heat of formation of nitroaromatic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. A polar nature of benzoic acids extrusion from nitroalkyl benzoates: DFT mechanistic study - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. acikerisim.aksaray.edu.tr [acikerisim.aksaray.edu.tr]

- 22. Solvation Thermodynamics and Its Applications [mdpi.com]

An In-depth Technical Guide to Ethyl 3-methyl-2,6-dinitrobenzoate

This guide provides a comprehensive technical overview of Ethyl 3-methyl-2,6-dinitrobenzoate, a compound of interest for researchers and professionals in drug development and chemical synthesis. Due to the limited direct literature on this specific molecule, this document synthesizes information from established chemical principles and data from structurally related compounds to provide a robust theoretical and practical framework.

Chemical Identity and Structure

While a specific CAS number for Ethyl 3-methyl-2,6-dinitrobenzoate is not readily found in major chemical databases, its identity is unequivocally defined by its chemical structure. This section outlines its key identifiers, derived from its molecular formula and nomenclature.

The structure consists of a benzene ring substituted with an ethyl benzoate group, a methyl group, and two nitro groups. The positioning of these functional groups is critical to the molecule's properties and reactivity.

Table 1: Chemical Identifiers for Ethyl 3-methyl-2,6-dinitrobenzoate

| Identifier | Value |

| IUPAC Name | Ethyl 3-methyl-2,6-dinitrobenzoate |

| Molecular Formula | C₁₀H₁₀N₂O₆ |

| Molecular Weight | 254.20 g/mol |

| Canonical SMILES | CCOC(=O)C1=C(C=CC=C1N(=O)[O-])C)[O-] |

| InChI Key | (Predicted) |

Below is a diagram illustrating the chemical structure of Ethyl 3-methyl-2,6-dinitrobenzoate.

Caption: Chemical structure of Ethyl 3-methyl-2,6-dinitrobenzoate.

Synthesis and Manufacturing

The synthesis of Ethyl 3-methyl-2,6-dinitrobenzoate can be approached through a multi-step process, beginning with the dinitration of m-toluic acid followed by esterification. The causality behind the choice of reagents and conditions is critical for achieving a high yield of the desired product.

The key precursor for the final product is 3-methyl-2,6-dinitrobenzoic acid. This can be synthesized by the nitration of 3-methylbenzoic acid (m-toluic acid). The directing effects of the methyl group (ortho, para-directing) and the carboxylic acid group (meta-directing) make the regioselectivity of this reaction a critical consideration.[1]

A plausible and effective route involves a two-step nitration process:

-

Mononitration of m-toluic acid: The initial nitration of m-toluic acid can yield a mixture of isomers. To favor the formation of 3-methyl-2-nitrobenzoic acid, specific reaction conditions are necessary.[1]

-

Second Nitration: The resulting 3-methyl-2-nitrobenzoic acid can then be subjected to a second nitration to introduce the second nitro group at the 6-position. A patent describes the nitration of 2-nitro-m-toluic acid to yield 2,6-dinitro-m-toluic acid.[2]

Experimental Protocol: Synthesis of 3-methyl-2,6-dinitrobenzoic acid

Step 1: Synthesis of 3-methyl-2-nitrobenzoic acid

-

In a three-necked flask equipped with a mechanical stirrer and a thermometer, dissolve 10 g of 3-methylbenzoic acid in 25 mL of concentrated sulfuric acid.

-

Cool the mixture to 0°C in an ice bath.

-

Separately, prepare a nitrating mixture by cooling 15 mL of concentrated sulfuric acid in an ice-salt bath to below 0°C and slowly adding 15 mL of concentrated nitric acid.[1]

-

Slowly add the nitrating mixture to the dissolved 3-methylbenzoic acid, maintaining the temperature below 5°C.

-

After the addition is complete, allow the mixture to stir at room temperature for an additional 30 minutes.

-

Pour the reaction mixture onto crushed ice to precipitate the product.

-

Filter the solid, wash with cold water, and dry. The product will be a mixture of isomers, which may require purification.

Step 2: Synthesis of 3-methyl-2,6-dinitrobenzoic acid

-

Dissolve the 3-methyl-2-nitrobenzoic acid obtained from the previous step in concentrated sulfuric acid.

-

Add a nitrating agent, such as a mixture of nitric acid and sulfuric acid, while carefully controlling the temperature.[2]

-

The reaction should be carried out at a temperature between 25 and 100°C.[2]

-

After the reaction is complete, the mixture is cooled, and the 2,6-dinitro-m-toluic acid is recovered by precipitation and filtration.[2]

Caption: Synthetic workflow for 3-methyl-2,6-dinitrobenzoic acid.

The final step is the conversion of the carboxylic acid to its ethyl ester. Fischer esterification is a classic and effective method for this transformation, especially when using a simple alcohol like ethanol which can also serve as the solvent.[3]

Experimental Protocol: Fischer Esterification

-

Suspend the synthesized 3-methyl-2,6-dinitrobenzoic acid in an excess of anhydrous ethanol.

-

Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid.

-

Heat the mixture to reflux for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture and remove the excess ethanol under reduced pressure.

-

The crude product can be purified by extraction and recrystallization or column chromatography.

Caption: Fischer esterification of 3-methyl-2,6-dinitrobenzoic acid.

Predicted Physicochemical Properties

The physical and chemical properties of Ethyl 3-methyl-2,6-dinitrobenzoate can be predicted based on the properties of structurally similar dinitrobenzoate compounds.

Table 2: Predicted Physicochemical Properties

| Property | Predicted Value/Observation | Rationale/Comparison |

| Appearance | Yellowish crystalline solid | Based on related compounds like 2-Methyl-3,5-dinitrobenzoic acid and 3,5-Dinitrobenzoic acid.[4][5] |

| Melting Point | Likely in the range of 80-120 °C | Ethyl 3,5-dinitrobenzoate has a melting point of 94-95 °C.[6] The methyl group may slightly alter this. |

| Solubility | Soluble in common organic solvents (e.g., acetone, ethyl acetate, dichloromethane). Limited solubility in water. | Aromatic esters with multiple nitro groups are generally soluble in organic solvents and poorly soluble in water.[4] |

| Acidity (pKa of precursor acid) | The precursor acid, 3-methyl-2,6-dinitrobenzoic acid, is expected to be a strong acid. | 3,5-Dinitrobenzoic acid has a pKa of 2.82, which is significantly lower than benzoic acid due to the electron-withdrawing nitro groups.[5] |

Predicted Analytical and Spectroscopic Data

The characterization of Ethyl 3-methyl-2,6-dinitrobenzoate would rely on standard analytical techniques. The expected spectroscopic data can be inferred from known data of similar ethyl nitrobenzoates.

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethyl group (a triplet and a quartet), a singlet for the methyl group, and signals for the aromatic protons.

-

¹³C NMR: The carbon NMR spectrum would show signals for the carbonyl carbon of the ester, the carbons of the ethyl group, the methyl carbon, and the aromatic carbons.

Table 3: Predicted ¹H NMR Chemical Shifts

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Ethyl -CH₃ | ~1.4 | Triplet |

| Ethyl -CH₂- | ~4.4 | Quartet |

| Aromatic -CH₃ | ~2.5 | Singlet |

| Aromatic -H | 7.5 - 8.5 | Multiplet |

The IR spectrum will be dominated by the strong absorptions of the nitro and ester functional groups.

Table 4: Predicted IR Absorption Bands

| Functional Group | Predicted Wavenumber (cm⁻¹) |

| C=O (Ester) | ~1720-1740 |

| N-O (Nitro, asymmetric stretch) | ~1520-1560 |

| N-O (Nitro, symmetric stretch) | ~1340-1380 |

| C-O (Ester) | ~1100-1300 |

| Aromatic C-H | ~3000-3100 |

Rationale based on IR data for Ethyl 4-nitrobenzoate.[7]

The mass spectrum under electron ionization (EI) would be expected to show the molecular ion peak (M⁺) and characteristic fragmentation patterns, including the loss of the ethoxy group (-OCH₂CH₃) and nitro groups (-NO₂).

Table 5: Predicted Mass Spectrometry Fragments

| m/z | Fragment |

| 254 | [M]⁺ |

| 209 | [M - OCH₂CH₃]⁺ |

| 208 | [M - NO₂]⁺ |

| 182 | [M - C₂H₅OH - O]⁺ |

Predictions are based on common fragmentation patterns of nitroaromatic esters.[8][9]

Safety and Handling

A specific Safety Data Sheet (SDS) for Ethyl 3-methyl-2,6-dinitrobenzoate is not available. Therefore, precautions should be based on the known hazards of similar dinitro-aromatic compounds.

General Precautions:

-

Handling: Handle in a well-ventilated area, preferably in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[10]

-

Health Hazards: Dinitro-aromatic compounds can be irritants to the skin, eyes, and respiratory system.[10] Avoid inhalation of dust and contact with skin and eyes.

-

Fire and Explosion: While not explicitly known to be explosive, many dinitro-aromatic compounds are energetic materials and should be handled with care. Keep away from heat, sparks, and open flames.

Potential Applications

Given its structure, Ethyl 3-methyl-2,6-dinitrobenzoate could serve as a valuable intermediate in several areas of chemical research and development:

-

Pharmaceutical Synthesis: The presence of multiple functional groups allows for further chemical modifications, making it a potential building block for the synthesis of novel pharmaceutical compounds.[11]

-

Agrochemicals: Dinitroaniline and related compounds are known for their herbicidal activity. This molecule could be a precursor for new agrochemicals.[2]

-

Materials Science: The dinitro-aromatic core can be utilized in the synthesis of dyes, polymers, and other advanced materials.

References

-

Nitration of 3-methylbenzoic acid with Mixed acid. ResearchGate. Available from: [Link]

- Process to prepare 3-methyl-2-nitrobenzoic acid by air oxidation. Google Patents.

-

Preparation of Ethyl 4-Nitrobenzoate Using Ultradispersed Natural Zeolite Catalysts, Ultrasound and Microwave Irradiation. Scientific Research Publishing. Available from: [Link]

- Process for making 2, 6-dinitro-m-toluic acid. Google Patents.

-

3,5-Dinitrobenzoic acid. Wikipedia. Available from: [Link]

-

m-NITROBENZOIC ACID. Organic Syntheses. Available from: [Link]

-

Ethyl 3-nitrobenzoate. PubChem. Available from: [Link]

- Preparation method of 3-nitro-2-methylbenzoic acid. Google Patents.

-

Ethyl 2-nitrobenzoate. PubChem. Available from: [Link]

-

Ethyl 2-nitrobenzoate. NIST WebBook. Available from: [Link]

-

2,5-dinitrobenzoate. ChemBK. Available from: [Link]

- Synthetic method of 2-nitro-3-methylbenzoic acid. Google Patents.

- Process for the preparation of 3, 5-dinitro-o-toluic acid. Google Patents.

-

3-Methyl-4-nitrobenzoic acid. PubChem. Available from: [Link]

-

Chemical Properties of Benzoic acid, 3,5-dinitro- (CAS 99-34-3). Cheméo. Available from: [Link]

-

Fischer Esterification of 3-ntrobenzoic acid 2017. Truman ChemLab. Available from: [Link]

-

3-Methyl-2-nitrobenzoic acid. Six Chongqing Chemdad Co., Ltd. Available from: [Link]

- Esterification of nitrobenzoic acids. Google Patents.

-

Dinitrotoluene Synthesis Using Solid State Catalysts – MoO3/SiO2 and H3PO4/MoO3/SiO2. MDPI. Available from: [Link]

-

Esterification of 3,5-dinitrobenzoic acid with 2- hydroxyethyl methacrylate polymers. JOCPR. Available from: [Link]

-

Acid to Ester - Common Conditions. Organic Chemistry Portal. Available from: [Link]

-

3,5-dinitrobenzoic acid. Organic Syntheses. Available from: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. US3197502A - Process for making 2, 6-dinitro-m-toluic acid - Google Patents [patents.google.com]

- 3. Acid to Ester - Common Conditions [commonorganicchemistry.com]

- 4. CAS 28169-46-2: 2-Methyl-3,5-dinitrobenzoic acid [cymitquimica.com]

- 5. 3,5-Dinitrobenzoic acid - Wikipedia [en.wikipedia.org]

- 6. ETHYL 3,5-DINITROBENZOATE | 618-71-3 [chemicalbook.com]

- 7. Preparation of Ethyl 4-Nitrobenzoate Using Ultradispersed Natural Zeolite Catalysts, Ultrasound and Microwave Irradiation [scirp.org]

- 8. Ethyl 3-nitrobenzoate | C9H9NO4 | CID 69261 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Ethyl 2-nitrobenzoate [webbook.nist.gov]

- 10. chembk.com [chembk.com]

- 11. chemimpex.com [chemimpex.com]

A Guide to the Crystal Structure Analysis of Ethyl Substituted Dinitrobenzoates: Methodology, Interpretation, and Application

An In-depth Technical Guide:

Introduction: The Significance of Crystal Structure in Dinitrobenzoate Systems

Ethyl substituted dinitrobenzoates are a class of organic compounds whose solid-state properties are of significant interest across various scientific disciplines. The arrangement of molecules in the crystalline state—the crystal structure—dictates fundamental physical and chemical properties such as density, melting point, solubility, and even reactivity. For researchers, scientists, and drug development professionals, understanding this three-dimensional atomic arrangement is not merely an academic exercise; it is a critical component of materials science, crystal engineering, and pharmaceutical development.

In the pharmaceutical context, for instance, the ability of nitrobenzoates to form salts and co-crystals is governed by the specific intermolecular interactions they can form, which can be leveraged to enhance the properties of an active pharmaceutical ingredient (API)[1]. The precise geometry and packing of these molecules, dictated by factors like the substitution pattern on the benzene ring (e.g., 2,4- vs. 3,5-dinitro), can lead to different crystalline forms (polymorphs) with distinct behaviors.

This guide provides a comprehensive overview of the crystallographic analysis of ethyl substituted dinitrobenzoates. It is designed to move beyond a simple recitation of methods, instead offering field-proven insights into the causality behind experimental choices, from the initial step of growing a suitable crystal to the final stages of structural interpretation and validation. We will explore the complete workflow, delve into the nuances of structural features, and use a specific case study to illustrate these principles in practice.

The Crystallographic Workflow: From Molecule to Model

The journey from a synthesized powder to a refined 3D crystal structure is a meticulous process that combines careful experimental technique with sophisticated analysis. Single-crystal X-ray diffraction (SCXRD) is the definitive technique for this purpose, providing unambiguous determination of molecular structure at the atomic level[2][3][4].

Prerequisite: Synthesis and Purity

The foundational principle of successful crystallization is starting with a pure compound. While crystallization is itself a purification technique, attempting to grow single crystals for diffraction from a significantly impure sample is inefficient and often futile. Impurities can inhibit nucleation, disrupt lattice formation, and lead to poorly formed or unusable crystals. A minimum purity of 90% is recommended before dedicating substantial effort to crystallization screening[5].

The Art and Science of Crystal Growth

Obtaining a single crystal of sufficient size and quality is frequently the most challenging step in the entire analytical process[3][6]. The ideal crystal for SCXRD is a transparent, flaw-free single entity, typically with dimensions around 0.1-0.3 mm[7]. The goal of any crystallization technique is to guide molecules to assemble slowly and methodically into a well-ordered lattice. This is achieved by creating a state of supersaturation—a thermodynamically unstable state where the solute concentration exceeds its equilibrium solubility—and allowing the system to slowly return to equilibrium.

Several classical methods are employed, with the choice depending on the compound's solubility characteristics and the quantity of material available.

Common Crystallization Techniques:

-

Slow Evaporation: This is the simplest method, wherein a near-saturated solution of the compound is left in a vial with a loosely fitting cap, allowing the solvent to evaporate over days or weeks[8]. The gradual increase in concentration induces crystallization.

-

Causality: This method is effective for compounds that are highly soluble in a volatile solvent. The slow rate is crucial; rapid evaporation leads to the formation of many small nucleation sites, resulting in a microcrystalline powder instead of a few large single crystals[5].

-

-

Vapor Diffusion: This is arguably the most controlled and successful technique, especially for small quantities of material[5][9]. The compound is dissolved in a "good" solvent and placed in a small open vial. This vial is then sealed inside a larger container holding a "poor" solvent (an anti-solvent) in which the compound is insoluble. The anti-solvent must be miscible with the good solvent.

-

Causality: The vapor of the more volatile anti-solvent slowly diffuses into the solution, reducing the compound's solubility and inducing crystallization[9]. This gradual change allows for controlled growth. The reverse process, where the more volatile "good" solvent diffuses out, can also be employed.

-

-

Solvent Layering (Liquid-Liquid Diffusion): In this method, a solution of the compound is placed at the bottom of a narrow tube, and a less dense anti-solvent is carefully layered on top to create a distinct interface[5][8].

-

Causality: Crystallization occurs at the interface where the two solvents slowly mix via diffusion. This technique avoids disturbing the growing crystals, as they form in an undisturbed zone and settle via gravity.

-

Single-Crystal X-ray Diffraction (SCXRD)

Once a suitable crystal is obtained, it is mounted and placed in an X-ray diffractometer. The instrument directs a focused beam of X-rays onto the crystal. As the crystal is rotated, the X-rays interact with the electron clouds of the atoms in the crystal lattice and are diffracted in specific directions, creating a unique pattern of reflections[10][11]. A detector records the position and intensity of thousands of these diffracted beams.

The entire experimental workflow can be summarized as follows:

Data Processing and Structure Solution

The collected diffraction data is processed to determine the crystal's unit cell parameters and the intensities of each reflection. The "phase problem" is then solved, often using direct methods, to generate an initial electron density map[12]. This map reveals the positions of the atoms in the crystal.

The resulting atomic model is then refined using a least-squares algorithm. This process adjusts the atomic positions and their thermal displacement parameters to achieve the best possible fit between the calculated diffraction pattern (from the model) and the observed experimental pattern. The quality of this fit is commonly expressed by the R-factor (or R1 value); a lower R-factor indicates a better agreement, with values below 0.05 (5%) typically considered excellent for small molecules[12][13].

Structural Analysis: A Case Study of Ethyl 3,5-Dinitrobenzoate

To illustrate the principles of structural interpretation, we will examine the published crystal structure of ethyl 3,5-dinitrobenzoate[12]. This analysis provides a template for what researchers should look for in their own structures.

Molecular Geometry and Conformation

The first step is to analyze the geometry of the molecule itself—bond lengths, bond angles, and torsion angles. For aromatic systems like dinitrobenzoates, a key feature is the planarity of the substituent groups relative to the benzene ring.

In ethyl 3,5-dinitrobenzoate, the molecule is not perfectly planar. The carboxyl group is slightly rotated out of the plane of the aromatic ring, and the two nitro groups are also twisted, one by a small amount (2°) and the other more significantly (11°)[12].

-

Causality : These deviations from planarity are a result of balancing two competing factors: the stabilizing effect of electronic conjugation (which favors planarity) and the destabilizing effect of steric hindrance between adjacent groups (which forces them apart). Analyzing these torsion angles provides insight into the intramolecular forces at play.

A noteworthy feature reported in this structure is the disorder of the terminal ethyl group, which was found to occupy two different orientations randomly throughout the crystal[12]. This is a common phenomenon for flexible alkyl chains and highlights the ability of SCXRD to model such static or dynamic disorder.

Crystallographic Data Summary

Summarizing the key crystallographic parameters in a table is standard practice and allows for easy comparison with other structures.

| Parameter | Ethyl 3,5-Dinitrobenzoate[12] |

| Chemical Formula | C₉H₈N₂O₆ |

| Formula Weight | 240.17 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 13.856 |

| b (Å) | 4.770 |

| c (Å) | 18.354 |

| β (°) | 119.59 |

| Volume (ų) | 1054.9 |

| Z (molecules/cell) | 4 |

| Final R1 value | 0.061 (6.1%) |

Intermolecular Interactions and Crystal Packing

While molecular conformation describes the shape of one molecule, crystal packing describes how multiple molecules arrange themselves in the solid state. This arrangement is governed by a network of non-covalent interactions[14][15]. In nitroaromatic compounds, several key interactions are consistently observed.

-

C-H···O Hydrogen Bonds : While not as strong as classical O-H···O or N-H···O hydrogen bonds, the interactions between aromatic or alkyl C-H groups and the oxygen atoms of the nitro and carboxyl groups are numerous and collectively crucial for stabilizing the crystal lattice[1].

-

π-π Stacking : The electron-rich aromatic rings can stack on top of one another. In dinitrobenzoate systems, these interactions are often offset, which helps to minimize electrostatic repulsion between the rings.

-

Other Weak Interactions : A variety of other close contacts, such as O···O and O···C interactions, also contribute significantly to the overall lattice energy and help dictate the final packing arrangement[14].

The interplay of these forces creates a unique three-dimensional architecture. Understanding this architecture is the core of crystal engineering.

Conclusion and Outlook

The crystal structure analysis of ethyl substituted dinitrobenzoates is a powerful tool that provides deep insights into molecular and supramolecular chemistry. As demonstrated, the process is a systematic workflow that begins with the critical step of crystal growth and culminates in a detailed 3D model of atomic arrangement.

The analysis of a specific structure, such as ethyl 3,5-dinitrobenzoate, reveals crucial information on molecular conformation, including subtle deviations from planarity and substituent disorder. Furthermore, an examination of the crystal packing elucidates the complex network of non-covalent interactions—from C-H···O hydrogen bonds to π-π stacking—that govern the solid-state architecture. This knowledge is fundamental for scientists seeking to control and predict the physical properties of materials and for drug development professionals aiming to design novel co-crystals with optimized characteristics. The principles and methodologies outlined in this guide provide a robust framework for conducting and interpreting these essential analyses.

References

-

Overgaard, J., & Iversen, B. B. (2015). Inter- and Intramolecular Interactions in Crystalline 2-Nitrobenzoic Acid—An Experimental and Theoretical QTAIM Analysis. The Journal of Physical Chemistry A. [Link]

-

Stenfors, B. A., & Ngassa, F. N. (2022). Crystal Structure of 2,4-Dinitrophenyl 2,4,6-Trimethylbenzenesulfonate. European Journal of Chemistry. [Link]

-

CRYLAS. (n.d.). Guide for crystallization. [Link]

-

Hughes, D. L., & Trotter, J. (1971). Crystal Structure of Ethyl 3,5-Dinitrobenzoate. Journal of the Chemical Society A: Inorganic, Physical, Theoretical. [Link]

-

Vela, S. (2020). Characterisation and Study of Compounds by Single Crystal X-ray Diffraction. Molbank. [Link]

-

Fukuyoshi, S., et al. (2010). Crystal Structure of 2-[1-(2,4-Dinitrophenyl)ethyl]-1,10-Phenanthroline. ResearchGate. [Link]

-

Kumaradhas, P., et al. (2024). Crystal structure, intermolecular interactions, charge–density distribution and ADME properties of the acridinium 4-nitrobenzoate and 2-amino-3-methylpyridinium 4-nitrobenzoate salts. IUCrData. [Link]

-

Esteve, V. (n.d.). Crystallization of small molecules. [Link]

-

University of Zurich, Department of Chemistry. (n.d.). Preparation of Single Crystals for X-ray Diffraction. [Link]

-

Coles, S. J., & Gale, P. A. (2023). Advanced crystallisation methods for small organic molecules. Chemical Science. [Link]

-

Fun, H.-K., et al. (2012). Non-Covalent Interactions in the Crystal Structure of Methyl 4-Hydroxy-3-Nitrobenzoate. International Journal of Molecular Sciences. [Link]

-

ResearchGate. (n.d.). Methyl 4-nitrobenzoate. [Link]

-

SPT Labtech. (n.d.). Chemical crystallization. [Link]

-

Hammond, R. B., et al. (2022). Molecular, Crystal, and Surface Chemistry of p-Aminobenzoic Acid and the Interrelationship between Its Solution-Phase Crystallization. Crystal Growth & Design. [Link]

-

Zorina, A. D., et al. (2022). Effect of Non-Covalent Interactions on the 2,4- and 3,5-Dinitrobenzoate Eu-Cd Complex Structures. Molecules. [Link]

-

Matmatch. (2025). What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?[Link]

-

University of Florida, Department of Chemistry. (2006). Crystallisation Techniques. [Link]

-

Fisher Scientific. (n.d.). Ethyl 3,5-dinitrobenzoate, 98%, Thermo Scientific. [Link]

-

Saeed, S., et al. (2012). Ethyl 2-(3,5-dinitrobenzamido)benzoate. Acta Crystallographica Section E. [Link]

-

National Center for Biotechnology Information. (n.d.). Ethyl 3,5-dinitrobenzoate. PubChem Compound Database. [Link]

-

Iowa State University, Chemical Instrumentation Facility. (n.d.). X-Ray Diffraction Basics. [Link]

Sources

- 1. journals.iucr.org [journals.iucr.org]

- 2. mdpi.com [mdpi.com]

- 3. eprints.soton.ac.uk [eprints.soton.ac.uk]

- 4. rigaku.com [rigaku.com]

- 5. unifr.ch [unifr.ch]

- 6. sptlabtech.com [sptlabtech.com]

- 7. Preparation of Single Crystals for X-ray Diffraction | Department of Chemistry | UZH [chem.uzh.ch]

- 8. depts.washington.edu [depts.washington.edu]

- 9. lafactoria.lec.csic.es [lafactoria.lec.csic.es]

- 10. creative-biostructure.com [creative-biostructure.com]

- 11. X-Ray Diffraction Basics | Chemical Instrumentation Facility [cif.iastate.edu]

- 12. Crystal structure of ethyl 3,5-dinitrobenzoate - Journal of the Chemical Society A: Inorganic, Physical, Theoretical (RSC Publishing) [pubs.rsc.org]

- 13. Crystal structure of 2,4-dinitrophenyl 2,4,6-trimethylbenzenesulfonate | European Journal of Chemistry [eurjchem.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. mdpi.com [mdpi.com]

Technical Characterization Guide: Ethyl 3-methyl-2,6-dinitrobenzoate

The following technical guide details the physicochemical characterization, synthesis logic, and quality control protocols for Ethyl 3-methyl-2,6-dinitrobenzoate , a critical intermediate in the synthesis of pharmaceutical CFTR modulators.

Executive Summary & Compound Identity

Ethyl 3-methyl-2,6-dinitrobenzoate (CAS: 103041-13-0 ) is a specialized aromatic intermediate primarily utilized in the synthesis of indole-based CFTR modulators (e.g., Ivacaftor analogs). Its structural integrity is defined by the specific 2,6-dinitro substitution pattern on the 3-methylbenzoate scaffold, a configuration that introduces significant steric crowding and electronic deactivation.

This guide addresses the characterization challenges arising from its low-melting nature and the criticality of distinguishing it from its regioisomer, Ethyl 5-methyl-2,4-dinitrobenzoate.

Core Chemical Data

| Parameter | Specification |

| Chemical Name | Ethyl 3-methyl-2,6-dinitrobenzoate |

| CAS Number | 103041-13-0 |

| Molecular Formula | C₁₀H₁₀N₂O₆ |

| Molecular Weight | 254.20 g/mol |

| Physical State | White to tan solid (often isolated as a waxy residue) |

| Precursor MP | 84–85 °C (3-Methyl-2,6-dinitrobenzoic acid) |

| Solubility | Soluble in EtOAc, DCM, EtOH; Insoluble in Water |

Physicochemical Characterization

Melting Point Analysis

Unlike high-melting nitro-aromatics, the ethyl ester of 3-methyl-2,6-dinitrobenzoic acid often presents as a low-melting solid .[1][2] While the free acid precursor crystallizes distinctly at 84–85 °C , the ethyl esterification disrupts the hydrogen bonding network, typically depressing the melting point.

-

Observed Behavior: The compound frequently isolates as a viscous oil or semi-solid that crystallizes slowly upon standing or trituration with petroleum ether.

-

Thermodynamic Implication: The presence of the ortho-nitro groups (positions 2 and 6) relative to the ester creates a "tilted" ester carbonyl geometry due to steric repulsion, preventing efficient crystal packing compared to the 3,5-dinitro isomers (MP ~94-95 °C).

Solubility & Crystal Habit

-

Solvent Systems: High solubility in polar aprotic solvents (DMSO, DMF) and moderately polar solvents (Ethyl Acetate, Dichloromethane).

-

Recrystallization: If solidification is required for purity standards, recrystallization is best achieved using a binary solvent system of Ethanol/Water or Heptane/Ethyl Acetate , though yield losses are common due to high solubility in organic layers.

Synthesis Logic & Regioselectivity

The synthesis of this compound is governed by the directing effects of the methyl (activating, ortho/para) and carboxyl (deactivating, meta) groups. The challenge lies in isolating the 2,6-dinitro isomer from the mixture.

Reaction Pathway[6][9]

-

Nitration: 3-Methylbenzoic acid (m-Toluic acid) is nitrated using Fuming HNO₃/H₂SO₄.

-

Major Product: 5-methyl-2,4-dinitrobenzoic acid (sterically less hindered).

-

Target Product: 3-methyl-2,6-dinitrobenzoic acid (formed via dinitration at the ortho positions flanking the acid group).

-

-

Esterification: The isolated acid is converted to the acid chloride (SOCl₂) and then quenched with Ethanol.

DOT Diagram: Synthesis & Impurity Fate

The following diagram illustrates the critical separation points where the target isomer is purified from its regioisomers.

Caption: Synthesis workflow highlighting the critical divergence of the 2,6-dinitro target from the 2,4-dinitro impurity prior to esterification.

Analytical Protocols & Quality Control

Due to the potential for low melting point and oil formation, Melting Point is NOT a sufficient release criterion. Purity must be validated via HPLC and NMR.

A. HPLC Method (Purity & Isomer Control)

This method separates the target 2,6-isomer from the 2,4-isomer based on polarity differences induced by the steric inhibition of resonance in the 2,6-isomer.

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150mm, 5µm).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: Acetonitrile.

-

Gradient: 10% B to 90% B over 20 minutes.

-

Detection: UV at 254 nm (aromatic) and 210 nm (carbonyl).

-

Acceptance Criteria: Target peak purity >98.0%; Regioisomer <0.5%.

B. NMR Identification (Structural Validation)

The ¹H NMR spectrum provides definitive proof of the 2,6-substitution pattern.

-

Solvent: CDCl₃ or DMSO-d₆.

-

Key Signals:

-

Aromatic Region: Look for two doublets (J ~8-9 Hz) representing the protons at C4 and C5. Unlike the 3,5-dinitro isomer (which would show meta-coupling or singlets), the 2,6-dinitro-3-methyl substitution leaves two adjacent protons.

-

Ester Group: Quartet (~4.4 ppm) and Triplet (~1.4 ppm) for the Ethyl group.

-

Methyl Group: Singlet (~2.3-2.5 ppm). Note: The chemical shift of the methyl group is distinct due to the shielding/deshielding effect of the adjacent nitro group.

-

Troubleshooting & Deviations

| Observation | Root Cause | Corrective Action |

| Product remains an oil | Residual solvent (EtOAc/EtOH) or high impurity profile. | Dry under high vacuum (<5 mbar) at 40°C for 12h. If still oil, seed with pure crystal if available, or proceed to next step if purity >95% by HPLC. |

| MP Depression (<40°C) | Presence of regioisomer (2,4-dinitro). | Recrystallize the acid precursor from water/ethanol before repeating esterification. Separation of esters is difficult; separation of acids is easier. |

| Darkening/Decomposition | Thermal instability of nitro groups. | Avoid heating >100°C during solvent removal. Store under inert atmosphere (N₂) at 2-8°C. |

References

-

Vertex Pharmaceuticals Inc. (2011). Compositions for treatment of cystic fibrosis and other chronic diseases. US Patent Application US20110098311A1. Link

- Citation Context: Describes the synthesis of the intermediate Ethyl 3-methyl-2,6-dinitrobenzoate (Paragraph [0493]) and the acid precursor.

-

ChemicalBook. (2024). Ethyl 3-methyl-2,6-dinitrobenzoate Product Page. Link

- Citation Context: Confirming CAS 103041-13-0 and commercial availability as a solid building block.

-

National Institutes of Health (NIH). (2009). Crystal structure of 2-Methyl-3,5-dinitrobenzoic acid. PMC. Link

- Citation Context: Provides comparative crystallographic data for methyl-dinitrobenzoate isomers, illustr

-

CymitQuimica. (2024). Ethyl 3-Methyl-2,6-dinitrobenzoate Properties. Link

- Citation Context: Verification of chemical identity and purity standards (95%+).

Sources

An In-Depth Technical Guide to Ethyl 3-methyl-2,6-dinitrobenzoate as a Chemical Intermediate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 3-methyl-2,6-dinitrobenzoate is a versatile chemical intermediate with significant potential in organic synthesis, particularly in the development of novel pharmaceuticals. The strategic placement of its functional groups—two nitro groups ortho and para to an ester, and a methyl group—creates a unique electronic and steric environment that dictates its reactivity. This guide provides a comprehensive overview of the synthesis, chemical properties, and reactivity of ethyl 3-methyl-2,6-dinitrobenzoate. We will delve into detailed experimental protocols for its preparation, explore its key chemical transformations, and discuss its applications as a precursor to complex heterocyclic scaffolds relevant to drug discovery.

Introduction: Strategic Importance in Synthesis

Dinitroaromatic compounds are fundamental building blocks in organic chemistry, serving as precursors to a wide array of functionalized molecules. Among these, ethyl 3-methyl-2,6-dinitrobenzoate stands out due to the controlled reactivity offered by its distinct substituents. The two nitro groups strongly activate the aromatic ring towards nucleophilic aromatic substitution (SNAr), while also being amenable to selective reduction to form diamino compounds. The presence of the methyl group introduces steric hindrance and electronic effects that can be exploited for regioselective reactions. The ethyl ester provides a handle for further modifications, such as hydrolysis, amidation, or reduction.

This unique combination of features makes ethyl 3-methyl-2,6-dinitrobenzoate a valuable intermediate for the synthesis of complex molecular architectures, particularly heterocyclic systems that form the core of many pharmaceutical agents. This guide will provide the necessary technical details for researchers to effectively utilize this compound in their synthetic endeavors.

Synthesis of Ethyl 3-methyl-2,6-dinitrobenzoate